molecular formula C8H9N5S B13206684 4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol

4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13206684
M. Wt: 207.26 g/mol
InChI Key: UUAXYTUSKTUCGJ-UHFFFAOYSA-N
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Description

4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring fused with a pyrimidine moiety, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with pyrimidine-5-carbaldehyde, followed by cyclization with thiourea under acidic conditions to yield the desired triazole-thiol compound .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the pyrimidine moiety.

    Substitution: The ethyl group or the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol
  • 4-Propyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol
  • 4-Butyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This subtle difference can result in varying degrees of biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C8H9N5S

Molecular Weight

207.26 g/mol

IUPAC Name

4-ethyl-3-pyrimidin-5-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H9N5S/c1-2-13-7(11-12-8(13)14)6-3-9-5-10-4-6/h3-5H,2H2,1H3,(H,12,14)

InChI Key

UUAXYTUSKTUCGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=CN=CN=C2

Origin of Product

United States

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